Ticarcillin cresyl sodium

描述

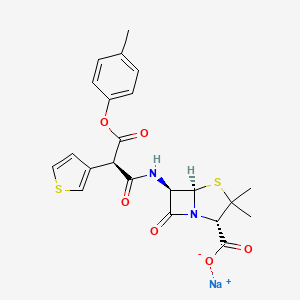

Structure

3D Structure of Parent

属性

CAS 编号 |

59070-06-3 |

|---|---|

分子式 |

C22H21N2NaO6S2 |

分子量 |

496.5 g/mol |

IUPAC 名称 |

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C22H22N2O6S2.Na/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24;/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28);/q;+1/p-1/t14-,15-,16+,19-;/m1./s1 |

InChI 键 |

JNUHVWONFHNMHH-UVKKPQQBSA-M |

SMILES |

CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

手性 SMILES |

CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

规范 SMILES |

CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

产品来源 |

United States |

Elucidation of Ticarcillin S Molecular Mechanism of Action

Inhibition of Bacterial Peptidoglycan Transpeptidases

The primary mechanism of action for ticarcillin (B1683155) is the inhibition of bacterial cell wall synthesis. patsnap.comduchefa-biochemie.com The bacterial cell wall is crucial for maintaining the cell's structural integrity and protecting it from osmotic pressure. patsnap.com A key component of this wall is peptidoglycan, a polymer made of sugar chains cross-linked by short peptides. patsnap.com Ticarcillin specifically targets and inhibits the enzymes responsible for the final step of peptidoglycan synthesis: the cross-linking of these peptide chains. drugbank.comnih.govcephamls.com

These enzymes are known as transpeptidases. patsnap.comcalpaclab.com By inhibiting the transpeptidases, ticarcillin prevents the formation of a stable and rigid peptidoglycan matrix. patsnap.comduchefa-biochemie.com This disruption of cell wall assembly results in a structurally compromised and weakened wall. patsnap.com Consequently, the bacterial cell cannot withstand the internal osmotic pressure, leading to cell lysis and death, which defines its bactericidal effect. wikipedia.orgnih.govtargetmol.com This inhibitory action occurs during the stage of active bacterial multiplication when cell wall synthesis is most critical. hres.ca

Binding Affinity and Interactions with Penicillin-Binding Proteins (PBPs)

The transpeptidase enzymes that ticarcillin inhibits are more broadly classified as Penicillin-Binding Proteins (PBPs). patsnap.comcalpaclab.com The antibacterial efficacy of beta-lactam antibiotics like ticarcillin is directly related to their ability to bind to and inactivate these essential proteins. sketchy.com Ticarcillin acylates the active site of PBPs, forming a covalent complex that effectively halts their enzymatic activity. patsnap.comnih.gov

The affinity of ticarcillin for different PBPs can vary between bacterial species, which influences its spectrum of activity. vulcanchem.comnih.gov Research has identified specific PBP targets for ticarcillin in various bacteria. For instance, in Gram-negative bacteria, it shows a particular affinity for PBP3. vulcanchem.com The binding affinity for PBP2a is a key determinant of its activity against methicillin-resistant Staphylococcus aureus (MRSA). vulcanchem.comnih.gov In Streptococcus pneumoniae, ticarcillin has been found to be co-selective for PBP2x and PBP3. nih.gov The interaction with these specific PBPs disrupts crucial cellular processes like cell division and elongation, ultimately causing cell death. wikipedia.org

Reported PBP Binding Selectivity of Ticarcillin

| Bacterial Species | PBP Target(s) |

| Gram-negative bacteria | PBP3 vulcanchem.com |

| Staphylococcus aureus | PBP2a vulcanchem.com |

| Streptococcus pneumoniae | PBP2x, PBP3 nih.gov |

Role of the Beta-Lactam Ring in Antibacterial Efficacy and Susceptibility to Hydrolysis

The core chemical structure responsible for ticarcillin's ability to inhibit PBPs is the beta-lactam ring. wikipedia.orgbasicmedicalkey.com This four-atom ring is highly strained and chemically reactive. The structural integrity of the 6-aminopenicillanic acid nucleus, which contains both the thiazolidine (B150603) and beta-lactam rings, is essential for the molecule's antibacterial activity. basicmedicalkey.com When ticarcillin binds to the active site of a PBP, the beta-lactam ring opens, and a covalent bond is formed with a serine residue within the enzyme's active site. nih.gov This irreversible acylation inactivates the enzyme, preventing it from performing its function in cell wall synthesis. patsnap.comtargetmol.com

However, this critical beta-lactam ring is also the molecule's point of vulnerability. wikipedia.org A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of enzymes called beta-lactamases. nih.govnih.govwikipedia.org These enzymes specifically target and hydrolyze the amide bond in the beta-lactam ring, breaking it open. basicmedicalkey.comwikipedia.org This hydrolysis reaction results in the formation of an inactive compound (penicilloic acid), which can no longer bind to PBPs, rendering the antibiotic ineffective. wikipedia.orgbasicmedicalkey.com Therefore, ticarcillin is susceptible to degradation by bacteria that produce beta-lactamase enzymes. nih.govhres.ca

Mechanisms of Antimicrobial Resistance to Ticarcillin Cresyl Sodium

Resistance to ticarcillin (B1683155), and by extension its derivative ticarcillin cresyl sodium, is a significant clinical challenge. Bacteria have evolved sophisticated mechanisms to counteract the bactericidal effects of this β-lactam antibiotic. The primary strategies of resistance involve the enzymatic destruction of the antibiotic and the modification of its molecular target.

Preclinical Microbiological Profiling of Ticarcillin Cresyl Sodium

In Vitro Spectrum of Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. idexx.dk For ticarcillin (B1683155), MIC values vary depending on the bacterial species and its resistance mechanisms, particularly the production of β-lactamase.

For β-lactamase-negative strains, the MIC for 90% of isolates (MIC90) is reported to be 4 mg/mL. selleckchem.com In contrast, for β-lactamase-producing strains, the MIC90 can be as high as 64 mg/mL. selleckchem.com However, studies have shown that 93.4% of β-lactamase-producing strains remain susceptible to ticarcillin at a concentration of less than or equal to 64 mg/mL. selleckchem.com In one study involving serious Gram-negative infections, ticarcillin was found to be bactericidal for all infecting organisms in concentrations ranging from 31.2 to 125 μg/ml. nih.gov

The addition of a β-lactamase inhibitor, such as clavulanic acid, significantly lowers the MIC for resistant strains. When combined with clavulanic acid, the ticarcillin MIC90 for β-lactamase-positive strains is reduced to 2 mg/mL. selleckchem.com

Table 1: Ticarcillin Minimum Inhibitory Concentrations (MICs) Against Various Bacterial Strains

| Organism Type | MIC Value (µg/mL) | Notes |

|---|---|---|

| β-lactamase-negative strains (MIC90) | 4 | Ticarcillin alone selleckchem.com |

| β-lactamase-positive strains (MIC90) | 64 | Ticarcillin alone selleckchem.com |

| β-lactamase-positive strains (MIC90) | 2 | With the addition of clavulanate selleckchem.com |

| β-lactamase-producing Haemophilus influenzae | ≤0.5 | With the addition of clavulanic acid nih.gov |

| β-lactamase-producing Neisseria gonorrhoeae | ≤0.5 | With the addition of clavulanic acid nih.gov |

| β-lactamase-producing Staphylococcus aureus | ≤0.5 | With the addition of clavulanic acid nih.gov |

Ticarcillin demonstrates activity against various Gram-positive organisms. selleckchem.com Its effectiveness is particularly noted against β-lactamase-producing isolates of Staphylococcus aureus. nih.gov When combined with clavulanic acid, ticarcillin's activity against staphylococci is significantly potentiated. nih.gov For most β-lactamase-producing Staphylococcus aureus strains, the addition of clavulanic acid reduces the ticarcillin MIC to ≤0.5 µg/ml. nih.gov

Ticarcillin has a broad spectrum of activity against many Gram-negative bacteria. nih.govpatsnap.com It is notably effective against Pseudomonas aeruginosa, with one study showing a response rate of 81% in treating serious infections caused by this pathogen. nih.gov The spectrum also includes Escherichia coli, Enterobacter spp., Klebsiella spp., Proteus mirabilis, and Serratia marcescens. mhmedical.comnih.gov

The activity against β-lactamase-producing strains of Gram-negative bacteria is limited when ticarcillin is used alone. rxlist.com However, this activity is significantly enhanced with the addition of clavulanic acid. This combination is effective against ticarcillin-resistant strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae. nih.govnih.gov While the combination shows a pronounced synergistic effect against Enterobacteriaceae, the effect against P. aeruginosa is reported to be slight. nih.govnih.gov

Ticarcillin is active against a range of anaerobic bacteria. selleckchem.comdrugbank.com In comparative studies, its in vitro activity has been evaluated against numerous clinical isolates of anaerobes. nih.gov The combination of ticarcillin with clavulanic acid is particularly effective against anaerobic pathogens, including the Bacteroides fragilis group. nih.govnih.gov This combination has been shown to be more active against the B. fragilis group than piperacillin (B28561). nih.gov In one study, ticarcillin plus clavulanic acid inhibited all 32 tested strains of B. fragilis that were relatively resistant to ticarcillin alone. nih.gov

Synergistic Effects with Beta-Lactamase Inhibitors

Clavulanic acid is a β-lactamase inhibitor that structurally resembles penicillin. rxlist.com It has the ability to inactivate a wide range of β-lactamase enzymes commonly found in microorganisms resistant to penicillins. rxlist.com By itself, clavulanic acid possesses weak antibacterial activity, but when combined with ticarcillin, it protects the antibiotic from degradation by these enzymes. rxlist.comnih.gov

This synergistic relationship effectively extends the antibacterial spectrum of ticarcillin to include many bacteria that are normally resistant. rxlist.com The presence of clavulanic acid significantly enhances ticarcillin's activity against a wide range of β-lactamase-producing bacteria. nih.gov This potentiation is observed against resistant strains of Staphylococcus aureus, Escherichia coli, Klebsiella spp., Haemophilus influenzae, and Bacteroides spp. nih.gov Studies have demonstrated that with the addition of clavulanic acid, the MICs for ticarcillin against many resistant Enterobacteriaceae are reduced eightfold or more. nih.gov This combination allows ticarcillin to be effective against infections caused by β-lactamase-producing organisms that would otherwise be resistant. nih.gov

In Vitro Synergy with Aminoglycoside Antibiotics against Multi-Resistant Isolates

No data is available in the public domain regarding the in vitro synergistic activity of ticarcillin cresyl sodium in combination with aminoglycoside antibiotics against multi-resistant bacterial isolates. Studies detailing checkerboard assays, time-kill curves, or other synergy testing methods involving this specific compound have not been identified. Consequently, no data table on synergistic effects can be provided.

Development of Antimicrobial Susceptibility Testing Methodologies for this compound

There is no available information on the development, standardization, or validation of specific antimicrobial susceptibility testing methodologies for this compound. Methodologies such as broth microdilution, agar dilution, or disk diffusion specific to this compound, including interpretive criteria or quality control ranges, are not documented in accessible scientific literature. As a result, a data table pertaining to susceptibility testing methodologies cannot be generated.

Synthetic Chemistry and Process Development for Ticarcillin Cresyl Sodium

Chemical Synthesis Pathways of Ticarcillin (B1683155) Core Structure (e.g., from 6-Aminopenicillanic Acid and 3-Thienylmalonic Acid)

The synthesis of the fundamental ticarcillin structure primarily involves the acylation of 6-aminopenicillanic acid (6-APA) with a derivative of 3-thienylmalonic acid. 6-APA is the core structural component of all penicillin antibiotics, providing the characteristic beta-lactam ring fused to a thiazolidine (B150603) ring.

A common synthetic route commences with the preparation of a reactive derivative of 3-thienylmalonic acid. To facilitate the subsequent amide bond formation, one of the carboxylic acid groups of 3-thienylmalonic acid is typically protected, often as a monobenzyl ester. The remaining free carboxylic acid is then converted into a more reactive species, such as an acid chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂). rsc.org

This activated 3-thienylmalonyl derivative is then coupled with 6-APA in a condensation reaction. This step forms the crucial amide linkage between the 3-thienylacetyl side chain and the 6-amino position of the penicillin nucleus. The reaction is carefully controlled to ensure high efficiency and to prevent the degradation of the sensitive beta-lactam ring. Finally, the protecting group on the side chain (e.g., the benzyl (B1604629) group) is removed, typically through hydrogenolysis using a palladium on carbon (Pd/C) catalyst, to yield the ticarcillin core structure. rsc.org

| Step | Reactants | Reagents | Product |

| 1 | 3-Thienylmalonic acid | Benzyl alcohol | Monobenzyl ester of 3-Thienylmalonic acid |

| 2 | Monobenzyl ester of 3-Thienylmalonic acid | Thionyl chloride (SOCl₂) | 3-Thienylmalonic acid monobenzyl ester acid chloride |

| 3 | 6-Aminopenicillanic acid (6-APA), 3-Thienylmalonic acid monobenzyl ester acid chloride | Base (e.g., triethylamine) | Benzyl-protected Ticarcillin |

| 4 | Benzyl-protected Ticarcillin | Hydrogen, Palladium on carbon (Pd/C) | Ticarcillin core structure |

Salt Formation and Derivatization to Ticarcillin Cresyl Sodium

While information on the specific synthesis of the cresyl ester of ticarcillin is not extensively detailed in readily available literature, the general principles of esterification and salt formation for penicillins provide a likely pathway. The "cresyl" designation points to the formation of an ester with cresol, specifically p-cresol (B1678582) (4-methylphenol).

The synthesis of this compound would involve the esterification of one of the carboxylic acid groups of ticarcillin with p-cresol. This process would likely require an activation step for the carboxylic acid, similar to the acylation of 6-APA, to facilitate the reaction with the phenolic hydroxyl group of p-cresol. The resulting p-cresyl ester of ticarcillin would then be converted to its sodium salt.

This is achieved by reacting the remaining free carboxylic acid group on the ticarcillin molecule with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. This acid-base reaction forms the monosodium salt, yielding this compound. The final product is typically isolated as a stable, water-soluble powder. The molecular formula for this compound is C₂₂H₂₁N₂NaO₆S₂. google.com

Optimization of Reaction Conditions and Yields in Laboratory and Scaled Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale is contingent upon the rigorous optimization of all reaction parameters to maximize yield, ensure purity, and maintain cost-effectiveness. For the synthesis of ticarcillin and its derivatives, several key factors are critical.

Key Optimization Parameters:

Solvent System: The choice of solvent is crucial for dissolving reactants, facilitating heat transfer, and influencing reaction rates and side reactions. For the acylation of 6-APA, a mixture of water and an organic solvent is often employed to accommodate the solubility of both the inorganic and organic reactants.

Temperature Control: The beta-lactam ring is susceptible to degradation at elevated temperatures. Therefore, reactions are typically conducted at low temperatures to maintain the integrity of the core structure. Precise temperature control is essential throughout the process, from the initial acylation to the final crystallization.

pH Management: The pH of the reaction mixture must be carefully controlled, particularly during the acylation step. A slightly alkaline pH is generally required to facilitate the reaction, but excessively high or low pH can lead to the hydrolysis of the beta-lactam ring or other undesirable side reactions. Buffers are often used to maintain the optimal pH range.

Catalyst Selection and Loading: In steps such as hydrogenolysis for deprotection, the choice of catalyst (e.g., Pd/C) and its loading can significantly impact the reaction time and efficiency. Optimizing these parameters is key to achieving complete conversion without promoting side reactions.

Purification and Crystallization: The final purity of the product is determined by the effectiveness of the purification and crystallization steps. The selection of appropriate solvents and anti-solvents, as well as the control of temperature and agitation during crystallization, are critical for obtaining a high-purity crystalline product with a desirable particle size distribution.

Stereochemical Control and Chiral Purity in Manufacturing Processes

The biological activity of ticarcillin, like all beta-lactam antibiotics, is critically dependent on its specific three-dimensional structure. The molecule possesses multiple chiral centers, and only the correct stereoisomer exhibits the desired therapeutic effect. Therefore, maintaining strict stereochemical control throughout the manufacturing process is paramount.

The primary chiral precursor, 6-aminopenicillanic acid, is obtained from the fermentation of Penicillium chrysogenum. The enzymatic processes in the microorganism produce 6-APA with the required stereochemistry. The subsequent synthetic steps must be designed to preserve this stereochemical integrity.

The acylation of 6-APA with the 3-thienylmalonic acid derivative is a key step where stereochemistry must be controlled. The reaction conditions are optimized to favor the formation of the desired diastereomer. The inherent stereochemistry of the 6-APA nucleus directs the approach of the acylating agent, leading to the formation of the desired stereoisomer of ticarcillin.

The importance of chiral purity in pharmaceuticals is a well-established regulatory and scientific requirement. longdom.orgresearchgate.net Different stereoisomers of a drug can have different pharmacological activities, potencies, and even toxicities. In the context of antibiotics, an incorrect stereoisomer may be inactive or could potentially contribute to adverse effects.

Modern analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are employed throughout the manufacturing process to monitor the stereochemical purity of intermediates and the final product. These methods allow for the separation and quantification of different stereoisomers, ensuring that the final this compound product meets the stringent requirements for chiral purity. The development of stereoselective synthetic methods, including the use of chiral catalysts and auxiliaries, is an active area of research in organic chemistry, with the goal of producing enantiomerically pure compounds with high efficiency. nih.govnih.govorganic-chemistry.org

Advanced Analytical Methodologies for Ticarcillin Cresyl Sodium Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ticarcillin (B1683155) cresyl sodium. Its versatility allows for the development of robust methods for quantification in various sample types.

Development and Validation of RP-HPLC Methods for Ticarcillin Cresyl Sodium in Research Samples

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of ticarcillin and its derivatives. gsconlinepress.com The development of a successful RP-HPLC method involves a systematic optimization of chromatographic conditions to achieve the desired separation and quantification. gsconlinepress.comnih.govnih.gov Method validation is a critical subsequent step, performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), to ensure the method is reliable, reproducible, and fit for its intended purpose. gsconlinepress.comresearchgate.netsysrevpharm.org

Validation encompasses the evaluation of several key parameters:

Linearity: This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. For instance, a method for a similar compound, ceftriaxone (B1232239) sodium, demonstrated linearity in the range of 10-50 μg/ml with a high correlation coefficient (0.9990). gsconlinepress.com Another method for ticarcillin in combination with clavulanic acid showed linearity between 2-200 microg/mL for ticarcillin. researchgate.net

Accuracy: This assesses the closeness of the measured value to the true value. It is often determined by spike recovery studies, where a known amount of the analyte is added to a sample matrix. Acceptable recovery values are typically within a range of 98-102%. nih.govresearchgate.net

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), with values typically required to be less than 2%. nih.govsysrevpharm.org

Specificity: This is the ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ucl.ac.be

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netmfd.org.mk For a ticarcillin/clavulanic acid combination, the LOD and LOQ for ticarcillin were 0.47 and 1.42 microg/mL, respectively. researchgate.net

Chromatographic Parameters and Detection Techniques (e.g., UV Detection)

The success of an RP-HPLC method hinges on the careful selection and optimization of its parameters. Ultraviolet (UV) detection is a commonly employed technique for the quantification of this compound, owing to the presence of chromophoric groups in its structure.

| Parameter | Typical Conditions | Rationale |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase provides good retention and separation for moderately polar compounds like this compound. gsconlinepress.comnih.gov |

| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). gsconlinepress.comresearchgate.net | The composition is optimized to achieve the desired retention time and resolution. The buffer controls the pH, which can significantly impact the ionization state and retention of the analyte. |

| Flow Rate | Typically 0.8 to 1.0 mL/min. gsconlinepress.comresearchgate.net | This rate provides a good balance between analysis time and chromatographic efficiency. |

| Detection Wavelength (λmax) | Around 220-240 nm. gsconlinepress.comresearchgate.netsielc.com | This wavelength range corresponds to the UV absorbance maxima of the beta-lactam and other chromophores in the ticarcillin structure, providing good sensitivity. |

| Column Temperature | Often ambient, but can be controlled (e.g., 30°C) to improve peak shape and reproducibility. sysrevpharm.org | Maintaining a constant temperature ensures consistent retention times. |

| Injection Volume | Typically 20 µL. gsconlinepress.com | This volume is a standard for analytical HPLC and provides a sufficient amount of sample for detection without overloading the column. |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for the structural elucidation and purity assessment of this compound, providing detailed information about its molecular structure and the presence of any impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band from 3300-2500 |

| C-H (Aromatic & Aliphatic) | 3100-3000 (aromatic), 3000-2850 (aliphatic) libretexts.org |

| C=O (β-lactam) | ~1760 |

| C=O (Amide) | ~1680 |

| C=O (Ester) | ~1740 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Ester/Carboxylic Acid) | 1320-1210 libretexts.org |

| C-N | 1350-1000 |

| C-S | Not typically prominent in routine IR spectra |

These characteristic peaks provide a molecular fingerprint, confirming the presence of the expected functional groups within the this compound structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and probing the structure of this compound. researchgate.net The molecular formula of this compound is C₂₂H₂₁N₂NaO₆S₂, giving it a monoisotopic mass of approximately 496.07 g/mol . nih.govchemspider.com

In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Bioanalytical Methods for In Vitro and Ex Vivo Research

The quantification and characterization of this compound in biological matrices for in vitro and ex vivo research are predominantly accomplished through advanced analytical techniques. These methods are crucial for understanding the compound's behavior in complex biological environments, a necessary step in preclinical and pharmacological research. The primary methodologies employed include high-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, and capillary electrophoresis (CE).

High-performance liquid chromatography stands out as a robust and widely used technique for the analysis of ticarcillin and its derivatives. asm.orgasm.org For in vitro and ex vivo studies, which often involve complex biological samples like plasma, serum, or tissue homogenates, effective sample preparation is a critical first step to ensure accurate and reproducible results. asm.orgdoi.org Common sample preparation techniques include protein precipitation and liquid-liquid extraction. asm.orgresearchgate.net Protein precipitation, often carried out with acetonitrile, is a straightforward method to remove proteins from the sample matrix. asm.org Liquid-liquid extraction offers a higher degree of sample cleanup, improving the selectivity of the assay. researchgate.net

Reverse-phase HPLC is the most common separation mode, typically utilizing a C18 column. asm.orgdoi.orgresearchgate.net The separation of ticarcillin from endogenous components and other drugs is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. doi.orgresearchgate.net Gradient elution, where the mobile phase composition is changed during the analytical run, is frequently employed to achieve better separation of multiple compounds, such as in studies involving ticarcillin and a β-lactamase inhibitor like clavulanic acid. researchgate.net

Detection is commonly performed using UV detectors at wavelengths where ticarcillin exhibits significant absorbance, such as 220 nm, 230 nm, or 254 nm. asm.orgdoi.orgresearchgate.net For enhanced sensitivity and selectivity, particularly in complex matrices or when analyzing multiple analytes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. longdom.orgresearchgate.netnih.gov LC-MS/MS provides high specificity through the selection of specific precursor and product ion transitions for the analyte, a technique known as multiple reaction monitoring (MRM). researchgate.netmdpi.com This allows for the accurate quantification of ticarcillin even at low concentrations and in the presence of interfering substances. longdom.orgresearchgate.net

The validation of these bioanalytical methods is essential to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). doi.orglongdom.org Linearity is established by analyzing calibration standards over a defined concentration range, with correlation coefficients (r²) typically exceeding 0.99. longdom.orgnih.gov Accuracy is assessed by determining the agreement between the measured concentration and the true concentration, while precision measures the repeatability of the method. doi.orglongdom.org The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. longdom.org

Capillary electrophoresis (CE) represents an alternative technique for the analysis of ticarcillin. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.netgerpac.eu In CE, separation is based on the differential migration of charged analytes in an electric field. The use of a buffer system, such as a phosphate buffer at a specific pH, is crucial for achieving optimal separation. researchgate.net While not as commonly reported as HPLC for ticarcillin analysis, CE has been successfully applied for the simultaneous assay of ticarcillin and clavulanic acid. researchgate.net

The following tables summarize the key parameters and findings from various research studies on the bioanalytical methods for ticarcillin quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Ticarcillin Analysis

| Parameter | Study 1 | Study 2 | Study 3 |

| Matrix | Human Plasma and Urine doi.org | Rabbit Serum and Tissue Cage Fluid researchgate.net | Human Plasma asm.org |

| Sample Preparation | Solid-Phase Extraction doi.org | Liquid-Liquid Extraction researchgate.net | Protein Precipitation with Acetonitrile asm.org |

| Column | Cosmosil® 5C18-AR doi.org | C18 Reversed-Phase researchgate.net | Atlantis T3 asm.org |

| Mobile Phase | 0.005 M Phosphate Buffer (pH 7.0) and Methanol (12:1, v/v) doi.org | Acetonitrile, Phosphate Buffer, and Tetrabutylammonium Hydrogen Sulfate (Gradient) researchgate.net | Acetonitrile and pH 2 Phosphoric Acid Solution (Gradient) asm.org |

| Detection | UV at 254 nm doi.org | UV with Wavelength Switching (218 nm to 254 nm) researchgate.net | Photodiode Array (210 nm, 230 nm, or 298 nm) asm.org |

| Linearity Range | 5 - 200 µg/mL doi.org | 1 - 100 µg/mL researchgate.net | 5 - 250 µg/mL asm.org |

| Limit of Detection (LOD) | ~1 µg/mL doi.org | Not Reported | Not Reported |

| Precision (CV%) | Intra-day: 0.9–2.1% Inter-day: 1.1–6.4% doi.org | Not Reported | < 8% asm.org |

| Accuracy/Recovery | > 80% doi.org | Good researchgate.net | Accurate asm.org |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Ticarcillin Analysis

| Parameter | Study 1 | Study 2 |

| Matrix | Solution longdom.org | Rat Plasma nih.gov |

| Sample Preparation | Dilution longdom.org | Not specified |

| Column | Atlantis® T3 C18 longdom.org | Waters ACQUITY BEH C18 nih.gov |

| Mobile Phase | Methanol and 44 mM Trifluoroacetic Acid (Gradient) longdom.org | Not specified |

| Detection | Tandem Mass Spectrometry longdom.org | Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) nih.gov |

| Linearity Range | Not specified (Correlation coefficient: 0.9984) researchgate.net | Ticarcillin R: 10 - 10,000 ng/mL Ticarcillin S: 30 - 10,000 ng/mL nih.gov |

| Limit of Detection (LOD) | 0.6 µg/mL longdom.org | Not Reported |

| Limit of Quantification (LOQ) | 1.7 µg/mL longdom.org | Not Reported |

| Precision (%RSD) | Intermediate precision <2.86% (low level) and <1.67% (high level) longdom.org | Not Reported |

| Accuracy/Recovery | Excellent longdom.org | 86.9% - 96.4% nih.gov |

Pharmacokinetic and Pharmacodynamic Studies of Ticarcillin in Preclinical Animal Models

Absorption and Distribution Profiles in Various Animal Species (e.g., Rats, Rabbits)

The absorption and distribution of ticarcillin (B1683155) have been investigated in several animal species, with rats and rabbits being common models. Following intravenous administration in both rats and rabbits, ticarcillin distributes widely throughout the body tissues. nih.govnih.gov This pattern of distribution is consistent with that observed for other beta-lactam antibiotics. nih.govnih.gov

The ability of an antibiotic to penetrate various body fluids and tissues is critical for its efficacy in treating infections at different sites. Studies have demonstrated that ticarcillin effectively penetrates several body compartments in animal models.

In rats, the penetration of ticarcillin into pleural, peritoneal, and subcutaneous fluids is substantial, with penetration values, calculated as the ratio of the area under the concentration-time curve (AUC) in the fluid to that in the serum, ranging from 83% to 93%. nih.govasm.org In rabbits, ticarcillin penetration into tissue cages was found to be 139% ± 45%. nih.govnih.gov This indicates that ticarcillin distributes well into these extravascular spaces.

Penetration into the cerebrospinal fluid (CSF) is a key consideration for treating central nervous system infections. In rabbits with uninflamed meninges, the penetration of ticarcillin into the CSF is relatively low, at approximately 1.3% ± 0.53%. nih.govnih.gov However, in rabbits with experimental E. coli or H. influenzae meningitis, the penetration of ticarcillin into the CSF is significantly higher. In these models, mean CSF penetration was approximately 11% after a single dose and ranged from 6.1% to 14.6% during continuous infusion experiments. asm.orgnih.gov Inflammation of the meninges generally increases the permeability of the blood-brain barrier to antibiotics.

Studies in mice with pneumonia have also shown that ticarcillin readily penetrates into the pleural fluid. oup.com Furthermore, penetration of ticarcillin into bile has been demonstrated in animal experiments. fda.govfda.govfda.gov

Table 1: Ticarcillin Penetration into Various Body Fluids in Animal Models

| Animal Model | Fluid/Tissue | Penetration (% of Serum AUC) | Citation |

|---|---|---|---|

| Rat | Pleural Fluid | 83-93% | nih.govasm.org |

| Rat | Peritoneal Fluid | 83-93% | nih.govasm.org |

| Rat | Subcutaneous Fluid | 83-93% | nih.govasm.org |

| Rabbit | Tissue Cage Fluid | 139% ± 45% | nih.govnih.gov |

| Rabbit | Cerebrospinal Fluid (uninflamed) | 1.3% ± 0.53% | nih.gov |

Elimination Kinetics and Half-Life Determination in Animal Models

The elimination half-life of a drug is a key pharmacokinetic parameter that influences dosing frequency. In preclinical studies, the elimination half-life of ticarcillin has been determined in several animal species.

In rats, the elimination half-life of ticarcillin was found to be 0.22 hours. nih.govnih.gov In rabbits, the elimination half-life was slightly longer at 0.38 hours. nih.govnih.gov Studies in horses have reported an intravenous elimination half-life of approximately 1.0 to 1.15 hours. nih.govmoswrat.com In loggerhead sea turtles, the intravenous elimination half-life was considerably longer, at 5.0 hours. bioone.org These differences highlight the species-specific variations in drug elimination. The primary route of elimination for ticarcillin is via the kidneys. fda.gov

Table 2: Elimination Half-Life of Ticarcillin in Various Animal Models (Intravenous Administration)

| Animal Species | Elimination Half-Life (hours) | Citation |

|---|---|---|

| Rat | 0.22 | nih.govnih.gov |

| Rabbit | 0.38 | nih.govnih.gov |

| Horse | 1.0 - 1.15 | nih.govmoswrat.com |

Influence of Beta-Lactamase Inhibitors on Ticarcillin Pharmacokinetics in Animal Systems

Ticarcillin is susceptible to degradation by beta-lactamase enzymes produced by some bacteria. fda.gov To overcome this, it is often combined with a beta-lactamase inhibitor, most commonly clavulanic acid. The pharmacokinetic compatibility of ticarcillin and clavulanic acid is crucial for their combined efficacy.

Studies in rats and rabbits have shown that the elimination half-lives of ticarcillin and clavulanic acid are similar when co-administered. nih.govnih.gov In rats, the half-lives were 0.22 hours for ticarcillin and 0.24 hours for clavulanic acid. nih.govnih.gov In rabbits, they were 0.38 hours and 0.31 hours, respectively. nih.govnih.gov This similarity in their pharmacokinetic profiles ensures that both compounds are present together at the site of infection. nih.govnih.gov Furthermore, the distribution patterns of both ticarcillin and clavulanic acid are similar, with both compounds distributing widely throughout rat tissues. nih.gov In a mouse pneumonia model, both ticarcillin and clavulanic acid were found to be well-distributed. nih.gov The presence of clavulanic acid does not appear to significantly alter the pharmacokinetic parameters of ticarcillin itself. asm.org

Allometric Scaling and Physiologically-Based Pharmacokinetic (PBPK) Modeling for Preclinical Translation

Allometric scaling and physiologically-based pharmacokinetic (PBPK) modeling are mathematical tools used to extrapolate pharmacokinetic data from animal species to humans, a critical step in drug development.

Allometric scaling uses the principle that many physiological parameters, such as metabolic rate, scale with body size across different species. chemsafetypro.com This can be used to predict human pharmacokinetic parameters from preclinical data.

PBPK models are more complex and mechanistic, incorporating anatomical, physiological, and biochemical data to simulate the ADME of a drug in the body. nih.govnih.gov These models can describe drug distribution in various organs and tissues. Minimal PBPK models have been successfully applied to characterize the pharmacokinetics of beta-lactam antibiotics, including those with properties similar to ticarcillin. nih.govresearchgate.net PBPK modeling is particularly useful in pediatric drug development, where it can account for age-related physiological changes to optimize dosing. mdpi.com While specific PBPK models for ticarcillin are not detailed in the provided search results, the principles and applications of these models are well-established for the beta-lactam class of antibiotics. nih.govresearchgate.net

Selection and Utility of Animal Models for Ticarcillin Disposition Studies

The choice of an appropriate animal model is critical for obtaining relevant preclinical data. Rats and rabbits are commonly used for general pharmacokinetic and distribution studies of ticarcillin due to their well-characterized physiology and ease of handling. nih.govnih.govresearchgate.net

For specific research questions, more specialized models are employed. For instance, mouse models of pneumonia, local tissue infection, and pyelonephritis are used to evaluate the efficacy of ticarcillin, particularly in combination with clavulanic acid, against specific pathogens at the site of infection. oup.comnih.gov Rabbit models of meningitis are invaluable for studying the penetration of ticarcillin into the cerebrospinal fluid and its effectiveness in treating central nervous system infections. asm.orgnih.gov The New Zealand white rabbit is a frequently utilized surgical model for various studies. researchgate.net The selection of the animal model depends on the specific aims of the study, whether it is to determine basic pharmacokinetic parameters, tissue distribution, or efficacy in a particular disease state.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ticarcillin |

| Ticarcillin cresyl sodium |

| Carbenicillin (B1668345) |

| Clavulanic acid |

| Penicillin |

Environmental Fate and Ecotoxicological Implications of Ticarcillin Cresyl Sodium

Degradation Pathways and Metabolite Formation in Environmental Media (e.g., aqueous, soil systems)

Once released into the environment, ticarcillin (B1683155), the active component of ticarcillin cresyl sodium, is susceptible to degradation through various pathways. The primary mechanism of degradation for β-lactam antibiotics is the hydrolysis of the characteristic β-lactam ring, which leads to the inactivation of its antibacterial properties. nih.govresearchgate.net This process can be influenced by environmental factors such as pH. researchgate.net

Photolysis, or degradation by sunlight, is another significant pathway for the transformation of β-lactam antibiotics in surface waters. nih.govresearchgate.net Studies on similar β-lactams have shown that they are susceptible to photolytic degradation under simulated sunlight, with half-lives ranging from a few hours. nih.govresearchgate.net The primary transformation reaction during photolysis is also the hydrolysis of the β-lactam ring. nih.gov

Research on the degradation of ticarcillin in agricultural settings, specifically in tomato leaves, has identified key metabolites. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the degradation of ticarcillin over a 28-day period. mdpi.com The primary degradation products identified were Thiophene-2-Acetic acid and Thiophene-3-Acetic acid. mdpi.com The concentration of these metabolites was observed to increase as the concentration of ticarcillin decreased, with the peak metabolite concentration occurring around day 14. mdpi.com This indicates a clear degradation pathway for ticarcillin within a plant matrix. mdpi.com

Table 1: Ticarcillin Degradation and Metabolite Formation in Tomato Leaves

| Time (Days) | Ticarcillin Concentration Trend | Metabolite Concentration (T2AA & T3AA) Trend | Key Observation |

|---|---|---|---|

| 0 | Initial Concentration | Not Detected | Pristine state of the ticarcillin sample. mdpi.com |

| 3 | Decreasing | Increasing | Initiation of the degradation process. mdpi.com |

| 14 | Further Decrease | Peak Concentration | Zenith of the degradation process. mdpi.com |

Source: Adapted from Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves, 2024. mdpi.com

Adsorption, Desorption, and Mobility in Various Soil Types and Sediments

The movement of antibiotics through soil and sediment is largely governed by adsorption and desorption processes. While some safety data sheets suggest that ticarcillin disodium (B8443419) with clavulanate potassium is not likely to be mobile in the environment due to low water solubility, this contradicts information that ticarcillin itself is highly soluble in water. fishersci.comebi.ac.ukwikipedia.org

The behavior of antibiotics in soil is complex and depends on various factors including soil composition (organic matter content, clay content), pH, and the chemical properties of the antibiotic itself. nih.gov For instance, Pseudomonas aeruginosa, a bacterium found in soil, has shown a high level of resistance to ticarcillin in isolates from Brazilian agricultural soils, suggesting the presence and potential interaction of ticarcillin in these environments. ebi.ac.ukresearchgate.net

Due to a lack of specific studies on the soil sorption of this compound, a definitive assessment of its mobility is not possible. However, the high water solubility of the parent compound, ticarcillin, would suggest a potential for mobility in the soil, which could lead to leaching into groundwater.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. There is currently a lack of specific data on the bioaccumulation potential of this compound in aquatic or terrestrial organisms. microxpress.incdhfinechemical.comtmmedia.in

For many β-lactam antibiotics, the potential for bioaccumulation is considered to be low due to their relatively rapid degradation in the environment. researchgate.net However, the presence of ticarcillin degradation products, such as thiophene (B33073) acetic acid, has been detected in plant tissues, indicating uptake. nih.gov Further research is needed to determine the extent to which ticarcillin and its metabolites might accumulate in the tissues of other organisms and to understand the potential toxicological implications of such accumulation.

Assessment of Environmental Persistence and Transport Mechanisms

The environmental persistence of an antibiotic is a key factor in its potential to exert ecological effects. Antibiotics are often considered "pseudo-persistent" because their continuous introduction into the environment can lead to sustained concentrations, even if the compounds themselves are degradable. nih.govnih.gov

Penicillins, the class of antibiotics to which ticarcillin belongs, are generally considered to have low persistence in the environment due to their susceptibility to hydrolysis and photolysis. researchgate.netnih.gov However, the constant input of these compounds from human and veterinary use can result in their continuous presence in aquatic and terrestrial systems. nih.gov

The transport of this compound in the environment would be influenced by its water solubility and its interaction with soil and sediment particles. Given the high water solubility of ticarcillin, transport via water bodies is a likely pathway. ebi.ac.ukwikipedia.org The detection of ticarcillin-resistant bacteria in soil suggests that this is also a relevant environmental compartment for its transport and potential impact. ebi.ac.ukresearchgate.net

Factors Influencing Environmental Biodegradation and Phototransformation

Several factors can influence the rate at which this compound breaks down in the environment.

Biodegradation:

Microbial Activity: The presence of microorganisms capable of degrading β-lactam antibiotics is a key factor. The widespread existence of β-lactamase enzymes, which can hydrolyze the β-lactam ring, suggests that biodegradation is a significant removal pathway. researchgate.net The presence of ticarcillin-resistant bacteria in soil further supports the role of microbial communities in the fate of this antibiotic. ebi.ac.ukresearchgate.net

Phototransformation:

Sunlight Intensity: The rate of photolysis is directly related to the intensity of sunlight. Degradation is expected to be more rapid in the upper layers of surface water where sunlight penetration is greatest. researchgate.net

pH: The pH of the water can affect the stability of the β-lactam ring and influence the rate of both hydrolysis and photolysis. researchgate.net

Presence of Other Substances: The presence of other substances in the water, such as dissolved organic matter, can act as photosensitizers, potentially accelerating the phototransformation process. acs.org

Table 2: Factors Influencing the Environmental Degradation of β-Lactam Antibiotics

| Factor | Influence on Degradation | Mechanism |

|---|---|---|

| Microbial Activity | Increases | Enzymatic hydrolysis of the β-lactam ring by β-lactamases. researchgate.net |

| Sunlight | Increases | Photolytic cleavage of the β-lactam ring. nih.govresearchgate.net |

| pH | Influences | Affects the rate of chemical hydrolysis of the β-lactam ring. researchgate.net |

Future Directions and Emerging Research Avenues for Ticarcillin Cresyl Sodium

Innovation in Combating Evolving Antimicrobial Resistance

The primary challenge to the continued efficacy of ticarcillin (B1683155), like all β-lactam antibiotics, is the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the drug. Research is focused on strategies to overcome this resistance.

One promising approach involves the combination of ticarcillin with β-lactamase inhibitors. While the combination of ticarcillin and clavulanate is well-established, ongoing research seeks to identify new and more potent inhibitors capable of neutralizing a broader spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are increasingly prevalent in Gram-negative pathogens. vulcanchem.com

Another innovative strategy is the exploration of combination therapies with agents that have different mechanisms of action. For instance, combining ticarcillin with compounds that disrupt bacterial biofilms or damage bacterial resistance mechanisms could restore its effectiveness against multi-drug resistant organisms. google.com Research into the synergistic effects of nitric oxide (NO) releasing compounds with ticarcillin is one such avenue, as NO can increase antimicrobial susceptibility and decrease resistance over time. google.com

Exploration of Novel Delivery Systems and Formulation Strategies for Enhanced Preclinical Efficacy

To improve the therapeutic profile of ticarcillin cresyl sodium, researchers are investigating advanced drug delivery systems. These systems aim to enhance drug stability, increase concentration at the site of infection, and facilitate different routes of administration.

Key areas of exploration include:

Modified-Release Formulations: The development of dual-retard techniques in dosage forms could control the release of high-solubility drugs like ticarcillin, potentially reducing the size and frequency of administration. quickcompany.injustia.com

Nanoparticle-Based Carriers: Encapsulating ticarcillin in nanoparticles or liposomes could protect it from enzymatic degradation, improve its pharmacokinetic properties, and enable targeted delivery to infected tissues.

Transdermal and Topical Systems: For localized infections, novel transdermal formulations are being investigated to improve the flux of the active ingredient through the skin. google.comjustia.com This could provide a non-invasive delivery option for certain conditions.

Biodegradable Scaffolds: Chitosan-based sponges and hydrogels are being studied as biodegradable delivery systems for a variety of antimicrobial agents, including ticarcillin. memphis.edugoogleapis.com These can be implanted at a surgical site to provide sustained local release of the antibiotic, preventing or treating infections. memphis.edugoogleapis.com

Applications in Plant Molecular Biology and Agricultural Biotechnology (e.g., Agrobacterium tumefaciens elimination)

Beyond its clinical use, ticarcillin has found a significant niche in plant science, particularly in genetic engineering. Agrobacterium tumefaciens is a bacterium widely used to transfer DNA into plants. However, after successful transformation, the persistence of the bacterium can interfere with plant development and subsequent experiments.

Ticarcillin is highly effective at eliminating Agrobacterium tumefaciens from plant tissue cultures without being excessively toxic to the plant cells. google.com Its use is a standard step in the protocol for producing transgenic plants. Future research in this area may focus on optimizing ticarcillin concentrations for a wider variety of plant species and developing even more effective and less phytotoxic formulations for agricultural biotechnology applications.

Development of Advanced Preclinical Models for Antimicrobial Research

The evaluation of new antimicrobial strategies requires sophisticated preclinical models that can accurately predict clinical outcomes. For this compound, this involves moving beyond standard in vitro susceptibility testing.

Emerging preclinical models include:

In vivo infection models: The use of animal models, such as mice with lung infections, allows for the study of drug efficacy in a complex biological system, accounting for factors like immune response and drug metabolism. google.comuchicago.edu

Biofilm models: As bacteria often exist in biofilms, which confer increased resistance, models that mimic these structures are crucial for testing the effectiveness of ticarcillin formulations, especially those combined with biofilm-disrupting agents.

Hollow-fiber infection models: These systems allow for the simulation of human pharmacokinetics, providing a more dynamic and clinically relevant assessment of an antibiotic's killing activity over time.

Computational and In Silico Approaches for Ticarcillin Research

Computational methods are becoming increasingly important in drug discovery and development, offering ways to accelerate research and reduce costs.

For ticarcillin, in silico approaches can be used to:

Model resistance mechanisms: Computational simulations can elucidate the molecular interactions between ticarcillin and various β-lactamases, helping to design new inhibitors that can effectively block their activity.

Predict synergistic interactions: Molecular docking and other computational tools can screen for potential synergistic partners for ticarcillin, identifying compounds that are likely to enhance its antimicrobial effect.

Optimize drug delivery systems: Computer modeling can aid in the design of nanoparticle carriers and other delivery platforms, predicting their stability, drug-loading capacity, and release kinetics.

常见问题

Q. What are the critical parameters for validating the synthesis of Ticarcillin cresyl sodium in experimental settings?

- Methodological Answer : Synthesis validation requires adherence to pharmacopeial standards, including:

- Optical rotation : +170° to +190° (measured at 20°C in water) .

- pH testing : A 10% aqueous solution should yield pH 5.0–7.5 .

- Purity assays :

- Heavy metals ≤10 ppm (Method 2) .

- Arsenic ≤2 ppm (Method 4, Apparatus B) .

- Thin-layer chromatography (TLC) : To confirm homogeneity and absence of degradation products.

Table 1 : Key Quality Control Parameters

| Parameter | Method/Standard | Acceptable Range |

|---|---|---|

| Optical Rotation | Polarimetry | +170° to +190° |

| pH | Potentiometric analysis | 5.0–7.5 |

| Heavy Metals | USP Method 2 | ≤10 ppm |

| Arsenic | USP Method 4 (Apparatus B) | ≤2 ppm |

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm the β-lactam ring and cresyl moiety .

- Mass Spectrometry (MS) : Validate the molecular formula (CHNOS·Na) via high-resolution MS .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1770 cm for β-lactam) .

- SMILES Notation : Cross-validate with the canonical SMILES string provided in regulatory databases .

Q. What methodologies are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months, with periodic sampling .

- Photostability Testing : Expose to UV-Vis light per ICH Q1B guidelines .

- Analytical Monitoring : Use HPLC to track degradation products (e.g., β-lactam ring hydrolysis) .

- Statistical Analysis : Apply Arrhenius kinetics to predict shelf-life under standard conditions .

Advanced Research Questions

Q. How can researchers investigate the emergence of bacterial resistance to this compound in vitro?

- Methodological Answer : Design a multi-phase study:

Minimum Inhibitory Concentration (MIC) Assays : Determine MIC shifts over serial passages of target pathogens (e.g., Pseudomonas aeruginosa) .

Genomic Sequencing : Identify mutations in penicillin-binding proteins (PBPs) or β-lactamase expression using whole-genome sequencing .

Enzyme Inhibition Studies : Assess β-lactamase activity via nitrocefin hydrolysis assays in the presence of this compound .

Cross-Resistance Analysis : Test susceptibility to other β-lactams (e.g., carbapenems) to identify collateral resistance mechanisms .

Q. How should researchers address discrepancies in reported antimicrobial activity data for this compound across studies?

- Methodological Answer : Perform a systematic reconciliation:

- Meta-Analysis : Pool data from primary literature, stratifying by bacterial strain, inoculum size, and assay methodology .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (CLSI guidelines) .

- Statistical Modeling : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

- Contextual Factors : Account for differences in pH, cation content (e.g., Mg), and formulation excipients .

Q. What experimental approaches are suitable for evaluating synergistic combinations of this compound with β-lactamase inhibitors?

- Methodological Answer : Employ combinatorial pharmacodynamic models:

- Checkerboard Assays : Quantify fractional inhibitory concentration (FIC) indices for combinations (e.g., Ticarcillin + clavulanic acid) .

- Time-Kill Curves : Compare bactericidal activity of monotherapy vs. combination therapy over 24 hours .

- Mechanistic Modeling : Use PK/PD simulations to optimize dosing ratios for maximal synergy .

- Structural Analysis : Perform X-ray crystallography to study inhibitor binding to β-lactamase active sites .

Guidance for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。